molecular formula C19H25N3O4S B11261228 1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

Cat. No.: B11261228
M. Wt: 391.5 g/mol
InChI Key: UMBLQOJJJSNJAG-UHFFFAOYSA-N
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Description

1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a complex organic compound with a unique structure that combines a pyrazole ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The resulting pyrazole intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl group, for instance, may enhance its binding affinity to certain targets compared to similar compounds .

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C19H25N3O4S/c1-13-8-10-21(11-9-13)27(24,25)18-14(2)20-22(15(18)3)19(23)16-6-5-7-17(12-16)26-4/h5-7,12-13H,8-11H2,1-4H3

InChI Key

UMBLQOJJJSNJAG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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